- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine OxidesOrganic Letters, 2019, 21(8), 2597-2601,
Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)
94940-35-9 structure
Phosphine oxide, bis(4-fluorophenyl)- Properties
Names and Identifiers
-
- Phosphine oxide, bis(4-fluorophenyl)-
- bis(4-fluorophenyl)-oxophosphanium
- Bis(4-fluorophenyl)phosphine oxide (ACI)
- Bis(p-fluorophenyl)phosphine oxide
- bis(4-fluorophenyl)-Phosphine oxide
- E81179
- Bis(4-fluorophenyl)(oxo)phosphanium
- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
- bis(4-fluorophenyl)phosphine oxide
- 94940-35-9
- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
- CS-0098794
- SCHEMBL1305285
- bis(4-fluorophenyl)phosphineoxide
- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- DTXSID10537195
- +Expand
-
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
- O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1
Computed Properties
- 237.02808320g/mol
- 0
- 3
- 2
- 237.02808320g/mol
- 16
- 219
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- 17.1Ų
Phosphine oxide, bis(4-fluorophenyl)- Price
Phosphine oxide, bis(4-fluorophenyl)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
1.2 rt
Reference
- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira CouplingJournal of Organic Chemistry, 2022, 87(12), 7720-7733,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Highly active catalysts of bisphosphine oxides for asymmetric Heck reactionChemical Communications (Cambridge, 2013, 49(82), 9425-9427,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
Reference
- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H CompoundsChemistry - A European Journal, 2020, 26(4), 881-887,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
Reference
- A Superior Method for the Reduction of Secondary Phosphine OxidesOrganic Letters, 2005, 7(19), 4277-4280,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
Reference
- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted HydrophosphonylationChemistry - A European Journal, 2021, 27(44), 11285-11290,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
Reference
- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagentsChemical Communications (Cambridge, 2014, 50(85), 12923-12926,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
Reference
- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascadeAngewandte Chemie, 2018, 57(27), 8316-8320,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side ChainsAdvanced Materials (Weinheim, 2011, 23(31), 3570-3574,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
Reference
- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic AcidsBulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
Reference
- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) ComplexesChemistry - A European Journal, 2015, 21(45), 15960-15963,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-AcetalsChemistry - A European Journal, 2020, 26(50), 11470-11477,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
Reference
- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopyMolecules, 2013, 18, 2788-2802,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride ReagentsOrganic Letters, 2023, 25(11), 1834-1838,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing HeterocyclesJournal of Organic Chemistry, 2023, 88(4), 2069-2078,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine OxidesAngewandte Chemie, 2023, 62(6),,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine OxidesAdvanced Synthesis & Catalysis, 2022, 364(24), 4392-4401,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated HeteroaromaticsAngewandte Chemie, 2022, 61(40),,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond FormationOrganic Letters, 2022, 24(32), 6083-6087,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-onesChemical Communications (Cambridge, 2022, 58(61), 8568-8571,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formationOrganic & Biomolecular Chemistry, 2022, 20(20), 4110-4114,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
Reference
- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P couplingOrganic & Biomolecular Chemistry, 2022, 20(19), 3897-3901,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with AlkynesChemistry - An Asian Journal, 2022, 17(2),,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
Reference
- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-AdditionACS Catalysis, 2021, 11(22), 14168-14180,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin LigandsACS Catalysis, 2021, 11(22), 14008-14015,
Phosphine oxide, bis(4-fluorophenyl)- Raw materials
Phosphine oxide, bis(4-fluorophenyl)- Preparation Products
Phosphine oxide, bis(4-fluorophenyl)- Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:94940-35-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94940-35-9)
TANG SI LEI
15026964105
2881489226@qq.com
Phosphine oxide, bis(4-fluorophenyl)- Related Literature
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Adam L. Washburn,Ryan C. Bailey Analyst, 2011,136, 227-236
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3. Front cover
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Sertan Sukas,Erik Schreuder,Bjorn de Wagenaar,Joost Swennenhuis,Albert van den Berg,Leon Terstappen,Séverine Le Gac Lab Chip, 2014,14, 1821-1825
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Zhijian Sun,Ryan Wong,Yifan Liu,Michael Yu,Jiaxiong Li,Daron Spence,Mingyue Zhang,Mohanalingam Kathaperumal,Ching-Ping Wong Nanoscale, 2022,14, 15193-15202
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Quoc Hoang Pham,Andrew J. Tague,Christopher Richardson,Michael G. Gardiner,Stephen G. Pyne,Christopher J. T. Hyland Chem. Sci., 2023,14, 4893-4900
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Chia-Yuan Chang,Tzu-Ming Pan Food Funct., 2019,10, 7634-7644
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-
99%/99%
5g/25g
328.0/1415.0